1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate
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Overview
Description
1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl, methyl, and methylsulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable in synthetic chemistry and other scientific domains.
Preparation Methods
The synthesis of 1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Methylation: The methyl group is added through methylation reactions using methylating agents such as methyl iodide.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial production methods often involve optimization of these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe to investigate biological pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: The compound finds applications in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate can be compared with similar compounds such as:
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl 3-methylsulfonyloxypiperidine-1-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of tert-butyl, methyl, and methylsulfonyl groups in this compound imparts distinct chemical properties, making it valuable for specific research purposes .
Properties
Molecular Formula |
C13H23NO7S |
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Molecular Weight |
337.39 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-methyl 5-methylsulfonyloxypiperidine-1,3-dicarboxylate |
InChI |
InChI=1S/C13H23NO7S/c1-13(2,3)20-12(16)14-7-9(11(15)19-4)6-10(8-14)21-22(5,17)18/h9-10H,6-8H2,1-5H3 |
InChI Key |
BIYOJNIHAFJNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OS(=O)(=O)C)C(=O)OC |
Origin of Product |
United States |
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